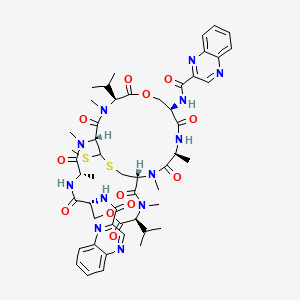

Quinomycin C

Description

Properties

IUPAC Name |

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXLBOHYWTPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031266 | |

| Record name | Echinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |

| Record name | ECHINOMYCIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

1403-88-9, 512-64-1 | |

| Record name | Levomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Echinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Echinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinomycin C: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin C is a member of the quinoxaline family of bicyclic octadepsipeptide antibiotics, a class of natural products known for their potent antitumor and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. Detailing its mechanism of action as a DNA bis-intercalator and its role as an inhibitor of crucial cellular signaling pathways, namely Hypoxia-Inducible Factor-1α (HIF-1α) and Notch signaling, this document serves as a vital resource for researchers in oncology, microbiology, and drug discovery. Included are detailed summaries of its chemical properties, biological efficacy, and established experimental protocols to facilitate further investigation and application of this potent molecule.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic molecule characterized by two quinoxaline-2-carbonyl chromophores attached to a cyclic octadepsipeptide core. This core is distinguished by a thioacetal bridge, a feature that differentiates it from other members of the quinomycin family, such as Triostin A which possesses a disulfide bridge.[1] The definitive molecular formula for this compound is C₅₅H₇₂N₁₂O₁₂S₂.[2]

The structural distinction between this compound and the more commonly studied Quinomycin A (also known as Echinomycin) lies in the amino acid composition of the peptide core. While both share the same fundamental scaffold, variations in the constituent amino acids lead to differences in their molecular weight and potentially their biological specificity.[3][4]

A detailed comparison of the structures of Quinomycin A and Triostin A reveals the subtle yet significant differences in their cross-bridge linkage, which influences their conformation and interaction with DNA.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₇₂N₁₂O₁₂S₂ | [2] |

| Molecular Weight | 1157.51 g/mol | [2] |

| CAS Number | 11001-74-4 | [2] |

| Appearance | White amorphous powder | [3] |

| Boiling Point | 1418.6 °C at 760 mmHg | [2] |

| Density | 1.36 g/cm³ | [2] |

| Flash Point | 811.7 °C | [2] |

| Solubility | Soluble in DMSO and DMF. | [6][7] |

| Poorly soluble in water, ethanol, and methanol. | [6][7] | |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 18 | [2] |

| Rotatable Bond Count | 9 | [2] |

Biological Activity and Mechanism of Action

This compound exerts its potent biological effects through multiple mechanisms, primarily as a DNA bis-intercalator and as an inhibitor of key cellular signaling pathways.

DNA Bis-intercalation

The planar quinoxaline rings of this compound enable it to bind to double-stranded DNA by inserting themselves between base pairs at two separate locations, a process known as bis-intercalation.[5] This interaction is sequence-specific, with a preference for CpG steps.[5] The binding of this compound to DNA leads to significant conformational changes in the DNA helix, ultimately interfering with DNA replication and transcription, which underlies its potent cytotoxic effects.[5]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Quinomycin A (Echinomycin), a close analog of this compound, has been identified as a potent inhibitor of the DNA binding activity of Hypoxia-Inducible Factor-1α (HIF-1α).[8] HIF-1α is a master transcriptional regulator of cellular adaptation to hypoxia and plays a critical role in tumor progression and angiogenesis. By binding to specific sequences in the DNA, Quinomycin A blocks the binding of HIF-1α to its target gene promoters, thereby inhibiting the transcription of genes involved in tumor survival and growth.[8] Given the structural similarity, this compound is presumed to act via a similar mechanism.

Inhibition of Notch Signaling

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. Quinomycin A has been shown to be a potent inhibitor of the Notch signaling pathway.[9][10] It downregulates the expression of Notch receptors and their ligands, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[9][10]

Table 2: IC₅₀ Values of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference(s) |

| HeLa | Cervical Cancer | Echinomycin | ~0.001-0.01 | [11] |

| MCF-7 | Breast Cancer | Echinomycin | ~0.001-0.01 | [11] |

| A549 | Lung Cancer | Echinomycin | ~0.01-0.1 | [11] |

| HCT-116 | Colon Cancer | Echinomycin | ~0.001-0.01 | [11] |

| PC-3 | Prostate Cancer | Echinomycin | ~0.01-0.1 | [11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. Given the frequent use of Quinomycin A (Echinomycin) as a close analog, some protocols are based on studies using this compound.

Western Blot Analysis of Notch and HIF-1α Signaling Pathways

This protocol describes the investigation of this compound's effect on the protein expression levels of key components of the Notch and HIF-1α signaling pathways.

Workflow for Western Blot Analysis

Caption: Western Blot Workflow for Protein Analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Notch1, NICD, Hes1, HIF-1α, VEGF) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[3]

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

HIF-1α Reporter Luciferase Assay

This assay measures the transcriptional activity of HIF-1α in response to this compound treatment.

Logical Flow of HIF-1α Reporter Assay

Caption: HIF-1α Luciferase Reporter Assay Workflow.

Protocol:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

-

Cell Treatment: Plate the transfected cells and treat them with different concentrations of this compound or a vehicle control.

-

Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) for a specified period (e.g., 16-24 hours) to induce HIF-1α activity. A set of cells should be kept under normoxic conditions as a control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[12]

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Compare the luciferase activity in this compound-treated cells to that of the vehicle-treated control to determine the inhibitory effect on HIF-1α transcriptional activity.

Notch Signaling Reporter Luciferase Assay

This assay quantifies the activity of the Notch signaling pathway by measuring the expression of a luciferase reporter gene driven by a promoter containing binding sites for the Notch downstream transcription factor CSL (CBF1/Su(H)/LAG-1).

Workflow for Notch Reporter Assay

Caption: Notch Signaling Luciferase Reporter Assay Workflow.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a CSL-responsive luciferase reporter plasmid and a plasmid expressing a constitutively active form of a Notch receptor (e.g., the Notch intracellular domain, NICD). A control transfection with an empty vector should also be performed.

-

Cell Treatment: Plate the transfected cells and treat them with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial kit.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the reporter activity in this compound-treated cells to the vehicle-treated control to assess the inhibition of Notch signaling.

Conclusion

This compound is a compelling natural product with significant potential in therapeutic development, particularly in oncology. Its multifaceted mechanism of action, involving DNA bis-intercalation and the inhibition of critical cancer-related signaling pathways like HIF-1α and Notch, makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of this compound's chemical nature and biological functions, along with practical experimental protocols to aid researchers in their exploration of this promising molecule. Further studies are warranted to fully elucidate the therapeutic potential and clinical applications of this compound.

References

- 1. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C51H64N12O12S2 | CID 3197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

The Discovery and Origin of Quinomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin C is a member of the quinoxaline family of antibiotics, a class of cyclic depsipeptides characterized by their potent antimicrobial and antitumor activities. These molecules function by bis-intercalating into DNA, a mechanism that underpins their profound biological effects. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, with a focus on the scientific methodologies and data that have elucidated its nature.

Discovery and Origin

This compound was first discovered as a component of the quinomycin complex produced by Streptomyces sp. 732.[1][2] The producing organism, a Gram-positive bacterium belonging to the actinomycetes, is a well-known source of a diverse array of secondary metabolites with therapeutic potential.

A key observation in the early studies of quinomycin biosynthesis was the influence of amino acids in the culture medium on the composition of the quinomycin complex. Specifically, the addition of DL-isoleucine to the fermentation broth of Streptomyces sp. 732 was found to completely inhibit the synthesis of this compound.[1][2] This finding was pivotal in differentiating the members of the quinomycin complex and provided early insights into the biosynthetic pathways and the precursor units required for their assembly. This selective inhibition suggests a competitive incorporation of amino acid precursors into the growing peptide chains, a hallmark of non-ribosomal peptide synthesis.

Physicochemical Properties and Structure

Table 1: General Physicochemical Properties of this compound

| Property | Description |

| Molecular Formula | C51H64N12O12S2 |

| Molecular Weight | 1101.3 g/mol |

| Class | Quinoxaline antibiotic, cyclic depsipeptide |

| Producing Organism | Streptomyces sp. 732 |

Note: Detailed, specific quantitative data for this compound's fermentation yield, MIC values, and spectroscopic data are not extensively available in the reviewed literature. The data presented is based on the general properties of the quinomycin family.

Experimental Protocols

The isolation and characterization of this compound from the fermentation broth of Streptomyces sp. 732 involves a series of standard natural product chemistry techniques. While a specific, detailed protocol for this compound is not available, a general methodology can be inferred from the procedures used for other quinomycins.

Fermentation of Streptomyces sp. 732

A pure culture of Streptomyces sp. 732 is inoculated into a suitable seed medium and incubated to generate a sufficient biomass. The seed culture is then transferred to a larger production medium designed to support the biosynthesis of quinomycins. The composition of the medium is critical, and as noted earlier, the absence of isoleucine is crucial for the production of this compound.[1][2] Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize the yield of the desired metabolite.

Extraction and Purification

Following fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. The quinomycin complex, including this compound, is then extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate or butanol.

The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations to isolate the individual quinomycin components. These techniques typically include:

-

Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation of the crude extract.

-

High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18), to achieve high-purity isolation of this compound from other closely related analogues.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway established for other quinomycin-type antibiotics, which is orchestrated by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).

The biosynthetic process can be divided into two main parts: the formation of the quinoxaline chromophore and the assembly of the cyclic depsipeptide backbone.

Biosynthesis of the Quinoxaline Chromophore

The quinoxaline-2-carboxylic acid moiety is derived from the amino acid L-tryptophan through a series of enzymatic modifications. This pathway involves several key steps, including oxidation and cyclization, to form the characteristic heterocyclic ring system.

Non-Ribosomal Peptide Synthesis

The assembly of the peptide backbone of this compound is carried out by an NRPS. This enzymatic machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid. The general process involves:

-

Activation: Each amino acid is activated as an aminoacyl-adenylate.

-

Thiolation: The activated amino acid is then transferred to a phosphopantetheinyl arm of a peptidyl carrier protein (PCP) domain within the NRPS module.

-

Elongation: The growing peptide chain is transferred from one module to the next, with each module adding its specific amino acid.

-

Modification: Some modules may contain additional domains for modifications such as N-methylation.

-

Termination: Once the linear peptide is assembled, a thioesterase (TE) domain catalyzes the cyclization and release of the final product. In the case of quinomycins, this involves the dimerization of two identical tetrapeptide chains.

Below is a DOT language script for a diagram illustrating the general biosynthetic pathway of quinomycins.

Experimental Workflow for Isolation and Characterization

The overall workflow for obtaining and characterizing this compound is a systematic process that moves from large-scale biological production to precise chemical analysis.

References

- 1. Influence of Isoleucine upon Quinomycin Biosynthesis by Streptomyces sp. 732 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of isoleucine upon quinomycin biosynthesis by Streptomyces sp. 732 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two novel quinomycins discovered by UPLC-MS from Stretomyces sp. HCCB11876 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Quinomycin C on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin C, a member of the quinoxaline family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through a unique interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its bis-intercalative binding to the DNA double helix. This document details the structural basis of this interaction, its sequence specificity, and the thermodynamic and kinetic parameters that govern the binding process. Furthermore, this guide presents detailed protocols for key experimental techniques used to elucidate this mechanism, including DNase I footprinting, Electrophoretic Mobility Shift Assay (EMSA), and Isothermal Titration Calorimetry (ITC). Visual diagrams generated using Graphviz are provided to illustrate the core concepts and experimental workflows.

Introduction

The quinoxaline antibiotics, including this compound and its well-studied analog echinomycin, represent a class of cyclic depsipeptides with significant antibacterial and anticancer properties.[1] Their biological activity is primarily attributed to their ability to bind to double-helical DNA, thereby interfering with essential cellular processes such as transcription and replication.[2][3] this compound is characterized by a cyclic octadepsipeptide scaffold from which two quinoxaline chromophores extend. This unique structure enables it to bind to DNA through a process known as bis-intercalation, where both chromophores insert into the DNA helix at specific sites.[4][5] Understanding the precise mechanism of this interaction is crucial for the rational design of novel chemotherapeutic agents with improved efficacy and reduced toxicity.

The Molecular Mechanism of this compound-DNA Interaction

The interaction of this compound with DNA is a multifaceted process involving several key features:

-

Bis-intercalation: The defining feature of this compound's mechanism of action is its ability to bis-intercalate into the DNA double helix. The two planar quinoxaline chromophores of the molecule insert themselves between adjacent base pairs, effectively creating a "molecular staple" that spans the DNA minor groove.[6] This is in contrast to mono-intercalators, which possess only one intercalating moiety. The bis-intercalation of this compound causes significant structural distortions in the DNA, including unwinding of the helix and an increase in its length.[6]

-

Sequence Specificity: this compound exhibits a marked preference for binding to specific DNA sequences. Extensive studies, primarily on its close analog echinomycin, have demonstrated a strong preference for sites containing a central CpG dinucleotide step (5'-CG-3').[4][7] The binding site size for these molecules is typically considered to be four base pairs.[7] The specificity of this interaction is crucial for its biological activity and is a key area of investigation for the development of sequence-specific DNA-targeting drugs.

-

Role of the Peptide Macrocycle: The cyclic octadepsipeptide backbone of this compound plays a critical role in positioning the quinoxaline chromophores for optimal intercalation and contributes to the stability of the DNA-drug complex. It resides in the minor groove of the DNA and forms specific contacts with the edges of the base pairs, further enhancing the binding affinity and sequence selectivity.

Visualizing the Mechanism of Action

Caption: Bis-intercalation of this compound into a DNA duplex.

Quantitative Data on Quinomycin-DNA Binding

Quantitative analysis of the binding of quinoxaline antibiotics to DNA has been primarily conducted using their representative member, echinomycin, due to its historical significance and availability. The data presented below for echinomycin is considered to be highly representative of the binding characteristics of this compound, given their close structural and functional similarities.

Table 1: Thermodynamic Parameters of Echinomycin-DNA Interaction

| Parameter | Value | Conditions | Reference |

| Binding Constant (K) | 5.0 x 10⁵ M⁻¹ | 20°C | [8] |

| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ | 20°C | [8] |

| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ | 20°C | [8] |

| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ | 20°C | [8] |

Disclaimer: The thermodynamic data presented are for echinomycin, a close structural and functional analog of this compound. This data is provided as a representative model due to the limited availability of specific thermodynamic parameters for this compound in the peer-reviewed literature.

Table 2: Kinetic Parameters of Echinomycin-DNA Interaction

| Parameter | Value | DNA Type | Conditions | Reference |

| Association Rate Constant (k) | 6 x 10⁴ M⁻¹ s⁻¹ | Calf thymus DNA | 25°C, I = 0.01 | [9] |

| Association Rate Constant (k) | 6 x 10⁴ M⁻¹ s⁻¹ | Micrococcus lysodeikticus DNA | 25°C, I = 0.01 | [9] |

Disclaimer: The kinetic data presented are for echinomycin. This data is provided as a representative model for the kinetic behavior of this compound.

Experimental Protocols for Studying this compound-DNA Interaction

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNase I Footprinting

DNase I footprinting is a powerful technique to identify the specific binding sites of a ligand on a DNA molecule. The principle lies in the protection of the DNA backbone from enzymatic cleavage by DNase I at the sites where the ligand is bound.

Caption: Workflow for DNase I footprinting analysis.

-

DNA Preparation:

-

Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.

-

Label one 3'-end of the DNA fragment with ³²P using terminal deoxynucleotidyl transferase and [α-³²P]ddATP.

-

Purify the labeled DNA fragment.

-

-

Binding Reaction:

-

In separate microcentrifuge tubes, mix the labeled DNA fragment (constant concentration, e.g., 10,000 cpm) with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).

-

Include a control tube with no this compound.

-

Incubate the reactions at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

-

-

DNase I Digestion:

-

To each reaction tube, add a freshly diluted solution of DNase I. The concentration of DNase I should be optimized to achieve on average one cleavage event per DNA molecule.

-

Incubate for a precise time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination and Sample Preparation:

-

Stop the digestion by adding a stop solution containing EDTA (to chelate Mg²⁺ required by DNase I), a loading dye, and formamide (a denaturing agent).

-

Heat the samples at 90-95°C for 5 minutes to denature the DNA, then immediately place on ice.

-

-

Gel Electrophoresis and Autoradiography:

-

Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run the gel until the loading dye has migrated to the desired position.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

-

Data Analysis:

-

The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments.

-

In the lanes containing this compound, a "footprint" will appear as a region with a significant reduction or absence of bands compared to the control lane. This footprint indicates the binding site of this compound.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a DNA-ligand complex based on the principle that a DNA fragment bound to a molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA.

Caption: Workflow for Electrophoretic Mobility Shift Assay.

-

Probe Preparation:

-

Synthesize or obtain a short double-stranded DNA oligonucleotide (20-50 bp) containing the target binding sequence for this compound.

-

Label the probe, for example, with ³²P at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP, or with a fluorescent dye.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain a constant amount of the labeled probe and varying concentrations of this compound.

-

Include a control lane with only the labeled probe.

-

The binding buffer should contain components to minimize non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)).

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Gel Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.

-

-

Detection and Analysis:

-

After electrophoresis, dry the gel (if using radioactivity) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using an appropriate fluorescence scanner.

-

The free probe will migrate fastest and appear as a band at the bottom of the gel.

-

A slower migrating band (the "shifted" band) will be visible in the lanes containing this compound, representing the DNA-Quinomycin C complex. The intensity of this shifted band will increase with increasing concentrations of this compound.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It allows for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Caption: Workflow for Isothermal Titration Calorimetry.

-

Sample Preparation:

-

Prepare a solution of the target DNA (e.g., a short oligonucleotide containing the CpG binding site) in a suitable buffer.

-

Prepare a solution of this compound in the exact same buffer to avoid heat of dilution artifacts. The concentration of this compound should be 10-20 times higher than the DNA concentration.

-

Thoroughly degas both solutions before the experiment.

-

-

Instrument Setup:

-

Load the DNA solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the DNA solution while stirring.

-

The instrument measures the heat change (either exothermic or endothermic) that occurs after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of peaks, with each peak representing the heat change from a single injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis will yield the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Conclusion

This compound is a potent DNA-binding agent that functions through a sophisticated mechanism of bis-intercalation with a notable preference for CpG sequences. This interaction leads to significant structural perturbations of the DNA, which in turn disrupts critical cellular processes, forming the basis of its antitumor activity. The experimental techniques detailed in this guide provide a robust framework for the in-depth characterization of the this compound-DNA interaction, from identifying specific binding sites to quantifying the thermodynamic and kinetic parameters of the binding event. A thorough understanding of this mechanism is paramount for the future development of more selective and effective quinoxaline-based chemotherapeutics. Further research focusing on obtaining more specific quantitative data for this compound will be beneficial in refining our understanding and guiding drug design efforts.

References

- 1. Sequence-specific binding of echinomycin to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the interaction mechanism between mitomycin C and DNA by fluorescence method [sioc-journal.cn]

- 4. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stopped-flow kinetic studies of actinomycin binding to DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 7. dervan.caltech.edu [dervan.caltech.edu]

- 8. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stopped-flow kinetic studies on the interaction between echinomycin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Cellular Target of Quinomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin C, a member of the quinoxaline family of antibiotics, exerts its potent biological effects primarily by targeting cellular DNA. This technical guide delineates the core mechanism of action of this compound, focusing on its direct interaction with DNA and the subsequent downstream consequences on critical cellular signaling pathways. This document provides a comprehensive overview of its binding thermodynamics, sequence specificity, and the experimental methodologies used to elucidate these properties. Furthermore, it explores the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the disruption of the Notch signaling cascade as key outcomes of this primary interaction.

The Primary Cellular Target: DNA Bis-intercalation

The principal cellular receptor for this compound is deoxyribonucleic acid (DNA). It belongs to a class of molecules known as bis-intercalators. The structure of this compound features two planar quinoxaline chromophores which insert themselves between adjacent base pairs of the DNA double helix.[1] This mode of binding is distinct from groove binders and involves the unwinding of the DNA helix to accommodate the intercalating moieties.

Sequence Specificity: this compound and its close analog, Echinomycin (Quinomycin A), exhibit a marked preference for binding to sequences containing a central 5'-CG-3' dinucleotide step.[2][3] The depsipeptide core of the molecule settles within the minor groove, contributing to the stability of the complex.[4] The binding site size for echinomycin has been determined to be approximately four base pairs.[2][3]

Quantitative Binding Data

The interaction between the quinomycin family of antibiotics and DNA has been characterized by various biophysical techniques. The following tables summarize the key quantitative data for Echinomycin (Quinomycin A), which serves as a close proxy for this compound.

Table 1: Thermodynamic Parameters for Echinomycin-DNA Binding [5]

| Thermodynamic Parameter | Value | Conditions |

| Binding Constant (K) | 5.0 x 10⁵ M⁻¹ | 20°C |

| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ | 20°C |

| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ | 20°C |

| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ | 20°C |

The positive enthalpy and large positive entropy indicate that the binding is entropically driven, likely due to hydrophobic interactions and the displacement of water molecules.[5]

Table 2: Dissociation Constants (Kd) for Echinomycin-DNA Interaction [4]

| DNA Substrate | Kd (µM) |

| T:T Mismatched Duplex | 2.24 ± 0.31 |

| T:C Mismatched Duplex | 3.69 ± 0.32 |

| A:T Watson-Crick Duplex | 3.14 ± 0.25 |

| G:C Watson-Crick Duplex | 2.98 ± 0.19 |

Downstream Cellular Effects

The bis-intercalation of this compound into DNA serves as the primary event that triggers a cascade of downstream cellular effects. By altering the topology of DNA, this compound obstructs the binding of essential proteins, notably transcription factors, leading to the modulation of critical signaling pathways.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

A major consequence of this compound's interaction with DNA is the potent inhibition of the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).[4] HIF-1α is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis. This compound does not directly bind to HIF-1α; instead, its intercalation into the Hypoxia Response Elements (HREs) within the promoter regions of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), sterically hinders the binding of the HIF-1α/β heterodimer.[4]

Table 3: Potency of Echinomycin in HIF-1α Inhibition

| Assay | IC₅₀ / EC₅₀ | Cell Line |

| Inhibition of Cancer Stem Cells | 29.4 pM (IC₅₀) | - |

| Inhibition of Hypoxia-Induced Luciferase Expression | 1.2 nM (EC₅₀) | U251-HRE |

Disruption of the Notch Signaling Pathway

This compound has been shown to be a potent inhibitor of the Notch signaling pathway, which is critical for cell fate determination, proliferation, and is often dysregulated in cancer. The inhibitory mechanism appears to be at the transcriptional level. Treatment with quinomycins leads to a significant reduction in the expression of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1.[6] Furthermore, the expression of essential components of the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is required for the cleavage and activation of Notch receptors, is also diminished.[6]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques. The following sections provide an overview of the methodologies.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a molecule like this compound binds.

Principle: A DNA fragment end-labeled with a radioactive isotope or fluorescent dye is incubated with the binding agent (this compound). The complex is then lightly treated with DNase I, an endonuclease that cleaves DNA. The regions of DNA bound by this compound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – gaps in the ladder of DNA fragments compared to a control reaction without the drug.[7][8]

Methodology Overview:

-

Probe Preparation: A DNA fragment of interest (e.g., a promoter region containing potential binding sites) is amplified and labeled at one 5' end.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction for a short period to achieve partial digestion (on average, one cut per DNA molecule).

-

Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide sequencing gel.

-

Visualization: The gel is visualized by autoradiography or fluorescence scanning. The footprint region is identified by comparing the cleavage pattern of the this compound-treated samples to a control sample.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the inhibition of protein-DNA interactions, such as HIF-1α binding to its HRE.

Principle: This assay is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. A labeled DNA probe containing the HRE is incubated with nuclear extracts containing HIF-1α. The addition of this compound, which prevents HIF-1α from binding to the HRE, results in a decrease in the amount of the slower-migrating "shifted" band.[1][9]

Methodology Overview:

-

Probe Preparation: A short, double-stranded oligonucleotide containing the HRE consensus sequence is labeled with a radioactive or non-radioactive tag.

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells cultured under hypoxic conditions to ensure high levels of active HIF-1α.

-

Binding Reaction: The labeled HRE probe is incubated with the nuclear extract in the presence and absence of this compound. A reaction with an unlabeled "cold" competitor probe is often included to demonstrate binding specificity.

-

Non-denaturing Gel Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.

-

Detection: The positions of the labeled probe are detected. A reduction in the shifted band in the presence of this compound indicates inhibition of HIF-1α-DNA binding.

Western Blotting for Notch Signaling Proteins

This technique is used to quantify the changes in the expression levels of proteins in the Notch pathway following treatment with this compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.

Methodology Overview:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time. Total protein is then extracted using a lysis buffer.[10]

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded and separated on a polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Notch pathway proteins (e.g., Notch1, Hes-1, Presenilin 1). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection.[10]

-

Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensities are quantified and normalized to a loading control (e.g., actin) to determine the relative change in protein expression.[6][10]

Conclusion

The primary cellular target of this compound is DNA, where it functions as a sequence-specific bis-intercalator. This direct interaction with the genome is the foundational event that leads to its significant downstream biological activities. By altering DNA conformation, this compound effectively inhibits the DNA-binding activity of the transcription factor HIF-1α and transcriptionally downregulates key components of the Notch signaling pathway. This dual effect on two major pathways involved in cancer progression underscores its potential as a therapeutic agent and provides a clear rationale for further investigation and drug development efforts. The experimental protocols detailed herein represent the core methodologies for assessing the activity of this compound and similar DNA-binding agents.

References

- 1. signosisinc.com [signosisinc.com]

- 2. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dervan.caltech.edu [dervan.caltech.edu]

- 4. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNase I footprinting [gene.mie-u.ac.jp]

- 8. mybiosource.com [mybiosource.com]

- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Notch Signaling Pathway Is Activated by Sulfate Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Quinoxaline Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of quinoxaline antibiotics. It covers their core mechanisms of action, antimicrobial and anticancer properties, and detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Quinoxaline Antibiotics

Quinoxaline derivatives are a class of heterocyclic organic compounds that exhibit a broad spectrum of biological activities.[1][2] Naturally occurring quinoxaline antibiotics, such as echinomycin and triostin A, are known for their potent antibacterial, antiviral, and anticancer properties.[3][4] Synthetic quinoxaline derivatives have also been extensively explored for their therapeutic potential, leading to the development of compounds with significant activity against multidrug-resistant bacteria and various cancer cell lines.[5][6]

The core structure of these antibiotics, a quinoxaline ring system, serves as a scaffold for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacological properties. This guide will delve into the key aspects of their biological functions, supported by quantitative data and detailed experimental methodologies.

Mechanisms of Action

The biological activity of quinoxaline antibiotics stems from multiple mechanisms, primarily targeting fundamental cellular processes such as DNA replication and cellular respiration.

DNA Bis-intercalation

A primary mechanism of action for many quinoxaline antibiotics, including echinomycin and triostin A, is their ability to act as bifunctional intercalators of DNA.[4] This involves the insertion of their planar quinoxaline chromophores between DNA base pairs at two separate locations simultaneously. This bis-intercalation unwinds and elongates the DNA helix, interfering with crucial processes like transcription and replication.[4]

Generation of Reactive Oxygen Species (ROS)

Certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, exert their antimicrobial effects through the generation of reactive oxygen species (ROS).[5] Under anaerobic conditions, these compounds can be bioreduced, leading to the formation of unstable radical intermediates that react with molecular oxygen to produce superoxide anions and other ROS. These highly reactive species cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[5]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Echinomycin and triostin A are potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia.[7][8] By binding to specific DNA sequences, these antibiotics block the binding of HIF-1α to the hypoxia-responsive elements (HREs) in the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[7][8] This inhibition of HIF-1α activity disrupts tumor angiogenesis and survival, making these compounds promising anticancer agents.[9]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various quinoxaline antibiotics.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Quinoxaline Antibiotics against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Echinomycin | Staphylococcus aureus (MSSA) | 0.06 - 0.5 | [4] |

| Staphylococcus aureus (MRSA) | 0.06 - 0.5 | [4] | |

| Enterococcus faecalis (biofilm-forming) | 0.01 µM | [3] | |

| Quinoxaline Derivative (unspecified) | Staphylococcus aureus (MRSA) | 1 - 8 | [5] |

| 3-hydrazinoquinoxaline-2-thiol | Staphylococcus aureus (MRSA) | 16 - 32 | [5] |

| C-2 amine-substituted quinoxaline (5p) | Staphylococcus aureus | 4 | [6] |

| Bacillus subtilis | 8 | [6] | |

| Escherichia coli | 4 - 32 | [6] | |

| Staphylococcus aureus (MRSA) | 8 | [6] | |

| 2,3-bis(phenylamino) quinoxaline (25) | Staphylococcus aureus (MRSA) | 0.25 - 1 | [10] |

| Enterococcus faecium (VRE) | 0.25 - 1 | [10] | |

| 2,3-bis(phenylamino) quinoxaline (31) | Staphylococcus aureus (MRSA) | 0.25 - 1 | [10] |

| Enterococcus faecalis (VRE) | 0.25 - 1 | [10] |

MIC values are presented as a range or a specific value as reported in the cited literature.

Anticancer Activity

Table 2: Half-maximal Inhibitory Concentration (IC50) of Quinoxaline Derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Echinomycin | Melanoma (WM115, SKMEL30) | 3 | [11] |

| Quinoxaline Derivative (11) | Breast (MCF-7) | 0.81 | [12] |

| Liver (HepG2) | 1.23 | [12] | |

| Colon (HCT-116) | 2.14 | [12] | |

| Quinoxaline Derivative (13) | Breast (MCF-7) | 1.52 | [12] |

| Liver (HepG2) | 2.91 | [12] | |

| Colon (HCT-116) | 1.12 | [12] | |

| Quinoxaline Derivative (4a) | Breast (MCF-7) | 4.11 | [12] |

| Liver (HepG2) | 4.54 | [12] | |

| Colon (HCT-116) | 3.21 | [12] | |

| Quinoxaline Derivative (VIIIc) | Colon (HCT116) | 2.5 | [13] |

| Breast (MCF-7) | 9 | [13] | |

| Quinoxaline Derivative (XVa) | Colon (HCT116) | 4.4 | [13] |

| Breast (MCF-7) | 5.3 | [13] | |

| Quinoxaline Derivative (19) | Gastric (MGC-803) | 9 | [1] |

| Cervical (HeLa) | 12.3 | [1] | |

| Lung (NCI-H460) | 13.3 | [1] | |

| Quinoxaline Derivative (20) | Bladder (T-24) | 8.9 | [1] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of quinoxaline antibiotics.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 108 CFU/mL)

-

Quinoxaline antibiotic stock solution

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the quinoxaline antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Dilute the standardized bacterial inoculum 1:100 in MHB to achieve a final concentration of ~1.5 x 106 CFU/mL.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. This will result in a final inoculum of ~7.5 x 105 CFU/mL.

-

Add 200 µL of sterile MHB to the negative control wells.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

DNA Intercalation Assay by Fluorescent Intercalator Displacement (FID)

This assay measures the ability of a compound to displace a fluorescent intercalator, such as ethidium bromide, from DNA.

Materials:

-

Fluorometer and 96-well black plates

-

Calf thymus DNA

-

Ethidium bromide solution

-

Quinoxaline antibiotic solution

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

Procedure:

-

Prepare a solution of DNA and ethidium bromide in the assay buffer and add it to the wells of the 96-well plate.

-

Measure the initial fluorescence of the DNA-ethidium bromide complex.

-

Add increasing concentrations of the quinoxaline antibiotic to the wells.

-

Incubate the plate for a sufficient time to allow for binding equilibrium to be reached.

-

Measure the fluorescence at each concentration of the quinoxaline antibiotic.

-

A decrease in fluorescence intensity indicates the displacement of ethidium bromide from the DNA by the quinoxaline antibiotic, confirming its intercalating activity. The data can be used to calculate the binding affinity of the compound.[14][15]

HIF-1α Inhibition Assay by Western Blot

This method is used to determine the effect of a compound on the protein levels of HIF-1α in cancer cells cultured under hypoxic conditions.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl2)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of the quinoxaline antibiotic for a specified time.

-

Induce hypoxia by placing the cells in a hypoxia chamber (1% O2) or by adding a chemical inducer like CoCl2 to the medium for 4-6 hours.

-

Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][17][18]

-

Block the membrane and then incubate it with the primary antibody against HIF-1α.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

The intensity of the HIF-1α band in treated cells is compared to that in untreated control cells to determine the inhibitory effect of the quinoxaline antibiotic.[16][17][18]

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS in bacteria upon treatment with a quinoxaline derivative.

Materials:

-

Bacterial culture

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Wash the bacterial cells with PBS and resuspend them in PBS containing DCFH-DA.

-

Incubate the cells in the dark to allow the probe to enter the cells.

-

Wash the cells to remove the excess probe.

-

Treat the cells with the quinoxaline antibiotic.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF). An increase in fluorescence indicates the production of ROS.[19][20]

DNA Damage Assessment by Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated bacterial or cancer cells

-

Low melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Mix the treated cells with low melting point agarose and cast a thin layer on a microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[21][22][23]

Conclusion

Quinoxaline antibiotics represent a versatile class of compounds with significant potential in both antimicrobial and anticancer therapy. Their diverse mechanisms of action, including DNA bis-intercalation, ROS generation, and HIF-1α inhibition, provide multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of these promising molecules. Further research into the structure-activity relationships and pharmacological properties of novel quinoxaline derivatives is warranted to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of echinomycin antibiotics against drug-resistant and biofilm-forming Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. Reactive oxygen species accelerate de novo acquisition of antibiotic resistance in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Peptide Structure of Quinomycin C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the peptide structure of Quinomycin C, a member of the quinoxaline family of antibiotics. This compound is a potent DNA bis-intercalating agent with significant antibacterial and antitumor properties. Understanding its complex cyclic depsipeptide structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Core Peptide Structure and Chemical Properties

This compound is a symmetric, cyclic octadepsipeptide antibiotic. Its structure is formed by the dimerization of a tetrapeptide monomer unit, creating a rigid macrocycle. Two planar quinoxaline-2-carboxylic acid chromophores are attached to the peptide backbone, which are essential for its biological activity.

The core peptide backbone of each monomeric unit consists of a specific sequence of amino acids, including both standard and modified residues. Based on its known chemical formula and the established structures of related quinomycins, the amino acid composition of this compound includes D-Serine, L-Alanine, and two distinct N-methylated cysteine derivatives. The key feature distinguishing this compound from other members of the family, such as Quinomycin A (Echinomycin), lies in these modified amino acids and the nature of the sulfur-containing cross-bridge. The structure available in the PubChem database (CID 3197) indicates the presence of N-methyl-L-cysteine and N,S-dimethyl-L-cysteine, which are linked via a disulfide bridge upon dimerization.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅₅H₇₂N₁₂O₁₂S₂ | [1] |

| Molecular Weight | 1157.37 g/mol | [1] |

| Exact Mass | 1156.4834 g/mol | [1] |

| Appearance | White amorphous powder (typical) | [2] |

| Core Structure Type | Cyclic Octadepsipeptide | [3] |

| Chromophore Units | 2 x Quinoxaline-2-carboxylic acid | [4] |

| Cross-bridge | Disulfide bond | [5] |

Amino Acid Composition and Sequence

The defining characteristic of the quinomycin family is the variation in the amino acid composition of the peptide core, particularly the N-methylated residues. While a definitive, peer-reviewed publication detailing the complete sequential analysis of this compound was not identified in the current search, the structure provided by PubChem allows for a detailed description. The cyclic structure is formed from two identical tetrapeptide chains linked by two ester bonds and a disulfide bridge.

The monomeric peptide sequence is proposed as: [Quinoxaline-2-carbonyl] -> D-Ser -> L-Ala -> N-methyl-L-Cys -> N,S-dimethyl-L-Cys

Two of these chains dimerize in a head-to-tail fashion, with the carboxyl group of the terminal N,S-dimethyl-L-cysteine forming an ester linkage with the hydroxyl group of D-Serine of the opposing chain, creating the cyclic depsipeptide core. A disulfide bond forms between the two N-methyl-L-cysteine residues, creating a cross-bridge that stabilizes the three-dimensional conformation of the molecule.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of quinomycins like this compound relies on a combination of modern spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of cyclic peptides in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments is required for complete structural assignment.

Methodology:

-

Sample Preparation: Dissolve 3-5 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can affect the peptide's conformation. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum to identify all proton signals. Key regions include the aromatic protons of the quinoxaline rings (7.5-9.6 ppm), amide protons (7.0-9.0 ppm), α-protons of the amino acids (3.5-5.5 ppm), N-methyl protons (2.8-3.5 ppm), and side-chain protons.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals. Important signals include carbonyl carbons from amide and ester bonds (165-175 ppm), aromatic carbons (120-150 ppm), and α-carbons (45-65 ppm).

-

2D Correlation Spectroscopy (COSY/TOCSY): Perform COSY and TOCSY experiments to establish proton-proton spin systems within each amino acid residue, allowing for the identification of individual residues based on their characteristic spin-spin coupling patterns.

-

Heteronuclear Correlation (HSQC/HMBC): Use HSQC to correlate each proton to its directly attached carbon. Employ HMBC to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for sequencing the peptide by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.

-

Nuclear Overhauser Effect (NOESY/ROESY): Acquire NOESY or ROESY spectra to identify through-space correlations between protons that are close in proximity (< 5 Å). These correlations provide critical distance restraints for determining the three-dimensional conformation and stereochemistry of the cyclic peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition and for confirming the amino acid sequence through fragmentation analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 pmol/µL) of this compound in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid to promote ionization.

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which is used to confirm the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragmentation pattern will show characteristic losses of amino acid residues. Because cyclic peptides do not have a terminus to initiate fragmentation, the pattern can be complex. However, the symmetrical nature and the presence of ester linkages in depsipeptides often lead to characteristic fragmentation pathways that can be pieced together to confirm the sequence.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state structure at atomic resolution. While no specific crystal structure for this compound has been published, the general protocol would be as follows.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and involves screening a wide range of conditions (solvents, precipitants, temperature, and concentration) using techniques like vapor diffusion (hanging or sitting drop).

-

Data Collection: Mount a single crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated from the diffraction intensities. An initial model of the molecule is fitted into the electron density and refined computationally to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Quantitative Structural Data

While specific, published NMR and MS data for this compound are scarce, the following table presents representative data for the closely related Quinomycin A (Echinomycin), which shares the same core peptide sequence but differs in the N-methylated amino acid and the cross-bridge. This data illustrates the expected chemical shifts and mass-to-charge ratios for this class of molecules.

Table 2: Representative Spectroscopic Data (based on Quinomycin A/Echinomycin)

| Data Type | Observation |

| HR-ESI-MS | [M+H]⁺ ion at m/z 1101.44 (for C₅₁H₆₄N₁₂O₁₂S₂ of Quinomycin A). The corresponding ion for this compound (C₅₅H₇₂N₁₂O₁₂S₂) would be expected at m/z 1157.49. |

| MS/MS Fragments | For cyclic depsipeptides, fragmentation often occurs at the labile ester bonds or through sequential loss of amino acid residues. Common fragments would correspond to [M+H - Quinoxaline-CO]⁺, and subsequent losses of amino acid units. The exact pattern helps confirm the sequence. |

| ¹H NMR (DMSO-d₆) | Quinoxaline-H: ~9.5 ppm (s), 8.2-8.0 ppm (m), 7.9 ppm (m)Amide-NH (Ala, Ser): ~8.7-8.2 ppm (d)α-H (Ser, Ala, Cys, Val): ~5.4-4.5 ppm (m)β-H (Ser, Ala, Cys, Val): ~4.0-1.0 ppm (m)N-CH₃ (N-MeVal, N-MeCys): ~3.2-2.8 ppm (s) |

| ¹³C NMR (DMSO-d₆) | Carbonyl (C=O): ~171-167 ppmQuinoxaline-C: ~162 ppm (C=O), ~144-129 ppm (aromatic)α-C: ~62-47 ppmN-CH₃: ~32-29 ppm |

Note: The chemical shifts are approximate and can vary based on solvent, temperature, and specific molecular conformation.

Structural Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for determining the structure of a complex natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Mechanism of Action: DNA Bis-intercalation Pathway

This compound's biological activity stems from its ability to bind to DNA. The two planar quinoxaline rings insert themselves between DNA base pairs, a process known as bis-intercalation. This interaction distorts the DNA helix, inhibiting processes like transcription and replication, ultimately leading to cell death.

Caption: Conceptual pathway of this compound's DNA bis-intercalation mechanism.

This guide provides a comprehensive overview of the peptide structure of this compound, based on available chemical data and established knowledge of the quinomycin family. Further research providing specific spectroscopic and crystallographic data for this compound will be invaluable for a more detailed understanding and for advancing its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of quinomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C51H64N12O12S2 | CID 3197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quinomycin C: A Potent Inhibitor of Hypoxia-Inducible Factor-1 (HIF-1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.[1] Given its central role in tumor adaptation to hypoxia, HIF-1 has emerged as a promising target for cancer therapy.

Quinomycin C, also known as Echinomycin, is a potent, small-molecule inhibitor of HIF-1.[2] It belongs to the quinoxaline family of antibiotics and exerts its biological activity primarily by interfering with the DNA-binding activity of HIF-1.[2][3] This technical guide provides a comprehensive overview of this compound as a HIF-1 inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Mechanism of Action